![molecular formula C12H11F2N3O4S B2515785 N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 874806-49-2](/img/structure/B2515785.png)
N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of bioactivities. Sulfonamides are often explored for their potential as inhibitors of various enzymes and as anticancer agents due to their ability to interfere with the metabolic processes of cells .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides. For example, the synthesis of N-[2-(2,4-difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives was achieved by reacting 3-pyridylamines with sulfonyl chlorides . Similarly, the synthesis of 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides was reported through a two-component condensation of aminoazoles with N,N-dialkyl(cinnamoyl)methanesulfonamides . These methods could potentially be adapted for the synthesis of "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide".
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the structure elucidation of novel polyfluoro substituted pyrazoline type sulfonamides was carried out using 1H NMR, 13C NMR, 19F NMR, and other NMR-based techniques, which revealed the influence of fluorine atoms on chemical shifts and splitting patterns . These techniques would be essential in confirming the structure of "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide".
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, the C-2 sulfonamido pyrimidine nucleosides were prepared by nucleophilic attack of sulfonamide anions on anhydronucleosides . The reactivity of the sulfonamide group can be exploited in different chemical transformations, which could be relevant for further functionalization of "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The inhibitory activities of sulfonamide derivatives against enzymes such as secretory phospholipase A2, acetylcholinesterase, and carbonic anhydrase I and II have been reported, with some compounds showing significant inhibitory profiles at nanomolar levels . These properties are crucial for the potential therapeutic applications of "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide".
Scientific Research Applications
Synthesis of Novel Derivatives
Researchers have developed efficient synthetic methods for derivatives bearing the biologically active sulfonamide moiety, showing moderate to potent cytotoxic activity against various human tumor cell lines. Such compounds have been synthesized through iodine-catalyzed processes, yielding high to excellent yields and demonstrating significant cytotoxicity in vitro, highlighting their potential as cancer therapeutics (Li et al., 2014).
Pharmacological Evaluation
Novel series of sulfonamide derivatives have been designed and evaluated for their inhibitory potencies against acetylcholinesterase (AChE) and human carbonic anhydrase I and II enzymes. These compounds exhibit significant inhibitory profiles at nanomolar levels, suggesting their application in treating conditions associated with enzyme dysregulation (Yamali et al., 2020).
Antibacterial Activity
Some sulfonamide derivatives have shown a high degree of antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus, comparable to established antibiotics. This demonstrates the potential of sulfonamide derivatives in developing new antibacterial agents (Gadad et al., 2000).
Interaction with Biological Molecules
Studies have used fluorescent probe techniques to investigate the binding of sulfonamide derivatives to bovine serum albumin, providing insights into the drug-protein interactions critical for drug design and delivery (Jun et al., 1971).
Sensing and Detection
Research has also focused on developing highly specific and reversible sensors based on sulfonamide-conjugated semiconductors for detecting anions, demonstrating exceptional specificity toward fluoride. This highlights the utility of sulfonamide derivatives in environmental and analytical chemistry for detecting specific ions or molecules (Aboubakr et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide acts as an inhibitor of lanosterol 14α-demethylase . By inhibiting this enzyme, it disrupts the production of ergosterol, leading to alterations in the fungal cell membrane . This disruption can inhibit the growth and proliferation of the fungal cells .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is crucial for maintaining the integrity and fluidity of fungal cell membranes. Its depletion can lead to the accumulation of toxic intermediates and abnormal cell membranes, which can ultimately result in cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-distributed in the body
Result of Action
The inhibition of lanosterol 14α-demethylase by N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide leads to the disruption of ergosterol biosynthesis. This results in the alteration of the fungal cell membrane, inhibiting the growth and proliferation of the fungal cells . The ultimate result is the death of the fungal cells .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4S/c1-16-6-10(11(18)17(2)12(16)19)22(20,21)15-9-4-3-7(13)5-8(9)14/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAQLWAYWCWQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.